![molecular formula C15H18N6O3S B6498892 methyl N-(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)carbamate CAS No. 946284-39-5](/img/structure/B6498892.png)
methyl N-(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)carbamate
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Overview
Description
Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Anti-Inflammatory Agents
The derivatives of 1, 3-diazole, which is a part of the compound structure, show anti-inflammatory activities . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.
Antitumor Agents
The compound could potentially be used in the development of antitumor agents . The derivatives of 1, 3-diazole have shown antitumor activities .
Antidiabetic Agents
The derivatives of 1, 3-diazole have shown antidiabetic activities . This suggests that the compound could potentially be used in the development of new antidiabetic drugs.
Antioxidant Agents
The derivatives of 1, 3-diazole have shown antioxidant activities . This suggests that the compound could potentially be used in the development of new antioxidant drugs.
Antifungal Agents
The derivatives of 1, 3-diazole have shown antifungal activities . This suggests that the compound could potentially be used in the development of new antifungal drugs.
Mechanism of Action
Target of Action
Similar compounds with piperazine and thiazole moieties have been reported to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, and anti-hiv-1 activities .
Mode of Action
Compounds with similar structures have been reported to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with dopamine and serotonin receptors, altering neurotransmitter levels and leading to changes in neuronal signaling.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.
Result of Action
Similar compounds have shown substantial antiviral activity , suggesting that this compound may also have potential antiviral effects.
properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-24-15(23)19-14-18-11(10-25-14)9-12(22)20-5-7-21(8-6-20)13-16-3-2-4-17-13/h2-4,10H,5-9H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEPTEXLZILJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate |
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